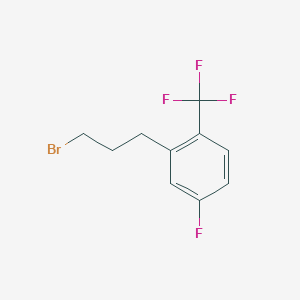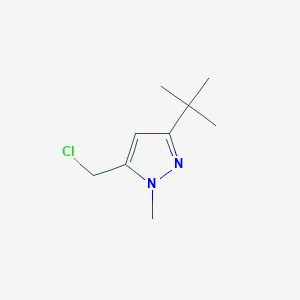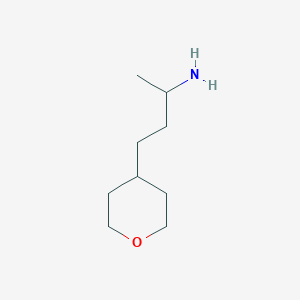
2-(3-Bromopropyl)-4-fluorobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-4-fluorobenzotrifluoride is an organic compound that features a benzene ring substituted with a bromopropyl group and a fluorine atom, along with three trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-4-fluorobenzotrifluoride typically involves the following steps:
Trifluoromethylation: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines are formed.
Oxidation Products: Alcohols, ketones, or carboxylic acids are typical products.
Reduction Products: Alkanes or partially reduced intermediates are formed.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-4-fluorobenzotrifluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorinated polymers.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in designing molecules with enhanced bioavailability and stability.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-4-fluorobenzotrifluoride involves its interaction with various molecular targets:
Electrophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles to form new bonds.
Radical Reactions: The bromine atom can participate in radical reactions, leading to the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromopropyl)-4-chlorobenzotrifluoride: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropyl)-4-methylbenzotrifluoride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(3-Bromopropyl)-4-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The trifluoromethyl groups further enhance its stability and lipophilicity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H9BrF4 |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-4-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-5-1-2-7-6-8(12)3-4-9(7)10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
PJCOOPRKMBSGNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCCBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)


